N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide
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Overview
Description
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is an organic compound characterized by the presence of a benzyl group, a chloro group, and a hydroxypropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 2-chloroacetyl chloride, and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Major Products
Substitution: Formation of N-benzyl-2-substituted-N-(3-hydroxypropyl)acetamides.
Oxidation: Formation of N-benzyl-2-chloro-N-(3-oxopropyl)acetamide or N-benzyl-2-chloro-N-(3-carboxypropyl)acetamide.
Reduction: Formation of N-benzyl-2-chloro-N-(3-hydroxypropyl)ethylamine.
Scientific Research Applications
Chemistry
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloroacetamides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloroacetamide: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyalkyl chain.
N-benzyl-2-chloro-N-(4-hydroxybutyl)acetamide: Similar structure but with a longer hydroxyalkyl chain.
Uniqueness
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications.
Biological Activity
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloroacetic acid with benzylamine and 3-hydroxypropylamine. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits potent activity, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Bacillus subtilis | 12.5 |
Antifungal Activity
While primarily noted for its antibacterial effects, studies also explored its antifungal potential. However, results indicated limited antifungal activity when tested against common fungal strains .
Anticonvulsant Activity
The compound has shown promising results in anticonvulsant assays. In animal models, it demonstrated efficacy comparable to established anticonvulsants like phenobarbital and phenytoin. The effective dose (ED50) for seizure protection was reported at approximately 13-21 mg/kg, indicating its potential as a therapeutic agent for seizure disorders .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of N-benzyl derivatives has provided insights into optimizing their biological activities. Modifications at the benzyl or acetamide moieties significantly influence their pharmacological profiles. For instance, substituents that are electron-withdrawing enhance anticonvulsant activity, while electron-donating groups tend to diminish it .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticonvulsant Efficacy : A study demonstrated that this compound outperformed traditional anticonvulsants in rodent models, suggesting a novel mechanism of action that warrants further investigation .
- Antimicrobial Resistance : Another study focused on its role in combating antibiotic-resistant strains of bacteria, revealing that it retains effectiveness even against resistant variants .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-9-12(16)14(7-4-8-15)10-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOIOZCBZXYDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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